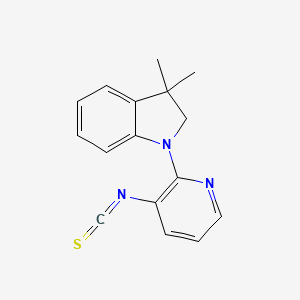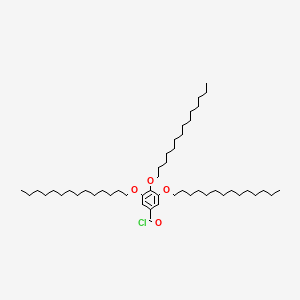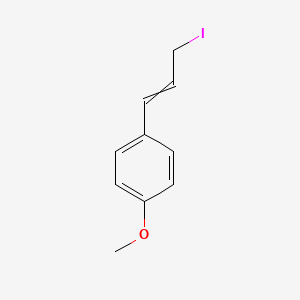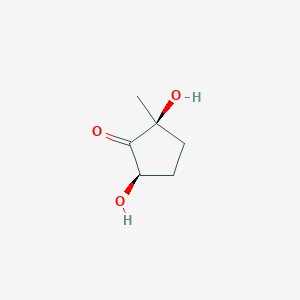![molecular formula C22H26O4S B14189373 1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} CAS No. 918870-90-3](/img/structure/B14189373.png)
1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} is an organic compound with the molecular formula C22H26O4S It is a derivative of benzene, characterized by the presence of sulfonyl groups and vinyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure . The general reaction scheme is as follows:
4,4’-Dihydroxydiphenyl sulfone+Allyl chloride→1,1’-Sulfonylbis3-ethenyl-4-[(propan-2-yl)oxy]benzene
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
科学的研究の応用
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties .
類似化合物との比較
Similar Compounds
1,1’-Sulfonylbis(4-isopropoxy-3-vinylbenzene): A similar compound with isopropoxy groups instead of propan-2-yl groups.
4,4’-Dihydroxydiphenyl sulfone: The precursor used in the synthesis of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}.
Uniqueness
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} is unique due to the presence of both sulfonyl and vinyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of new materials with tailored properties.
特性
CAS番号 |
918870-90-3 |
|---|---|
分子式 |
C22H26O4S |
分子量 |
386.5 g/mol |
IUPAC名 |
2-ethenyl-4-(3-ethenyl-4-propan-2-yloxyphenyl)sulfonyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C22H26O4S/c1-7-17-13-19(9-11-21(17)25-15(3)4)27(23,24)20-10-12-22(26-16(5)6)18(8-2)14-20/h7-16H,1-2H2,3-6H3 |
InChIキー |
JCCSGAXZKIKSGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(C)C)C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
amino]-](/img/structure/B14189303.png)



![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)

![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)




